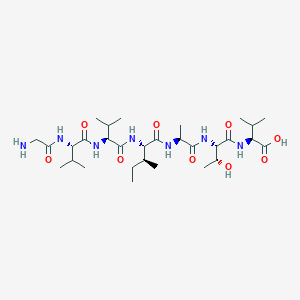![molecular formula C15H14ClNO3 B12573830 Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate CAS No. 485396-33-6](/img/structure/B12573830.png)
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a chlorinated hydroxyphenyl moiety, and a methylcarbamate group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.
Scientific Research Applications
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
Comparison with Similar Compounds
Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate can be compared with other similar compounds, such as:
Carbaryl: Another carbamate insecticide with similar structural features but different biological activities.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.
Propoxur: A carbamate insecticide used in public health and veterinary applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamates.
Properties
CAS No. |
485396-33-6 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
InChI Key |
JAYGWOMQGJLJAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)
![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
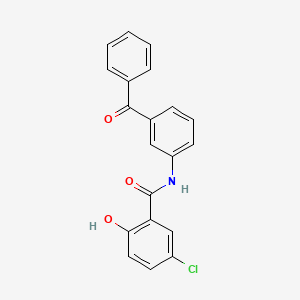
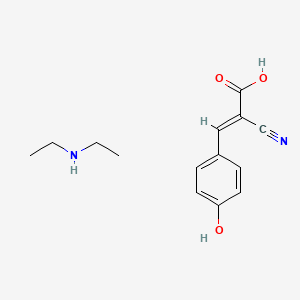
![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
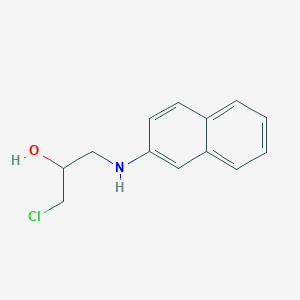
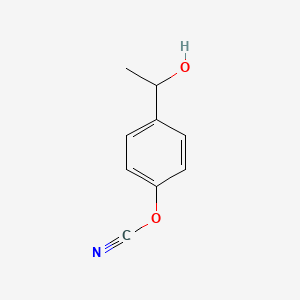
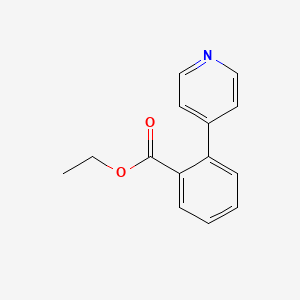
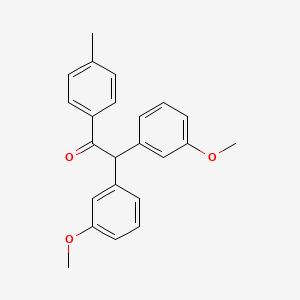
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
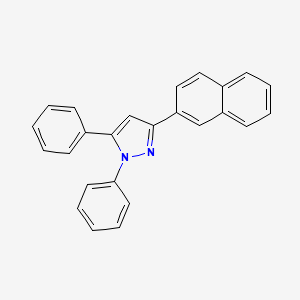
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
